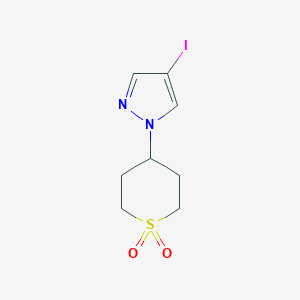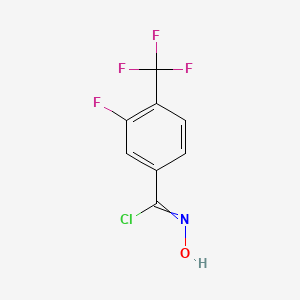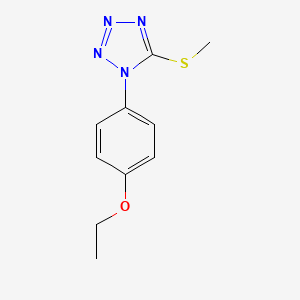![molecular formula C18H29N5O4 B13680575 N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide](/img/structure/B13680575.png)
N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-Amino-2-[2-[Boc-(methyl)amino]ethylamino]-6-methoxy-3-pyridyl]acrylamide is a complex organic compound that features a pyridine ring substituted with various functional groups. This compound is notable for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Amino-2-[2-[Boc-(methyl)amino]ethylamino]-6-methoxy-3-pyridyl]acrylamide typically involves multiple steps. The process begins with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The Boc-protected intermediates are then subjected to various reactions, including amination, reduction, and esterification, to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[5-Amino-2-[2-[Boc-(methyl)amino]ethylamino]-6-methoxy-3-pyridyl]acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, sodium hydroxide for deprotection, and various organic solvents like tetrahydrofuran (THF) and dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-[5-Amino-2-[2-[Boc-(methyl)amino]ethylamino]-6-methoxy-3-pyridyl]acrylamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of N-[5-Amino-2-[2-[Boc-(methyl)amino]ethylamino]-6-methoxy-3-pyridyl]acrylamide involves its interaction with specific molecular targets. The Boc-protected amino groups can be selectively deprotected under acidic conditions, allowing the compound to participate in various biochemical pathways. The methoxy and pyridyl groups contribute to its binding affinity and specificity towards target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-(N-tert-Butoxycarbonylamino)ethyl methacrylate: Similar in structure but used primarily in polymer synthesis.
N-Boc-1,2-diaminoethane: Another Boc-protected compound used in organic synthesis.
Uniqueness
N-[5-Amino-2-[2-[Boc-(methyl)amino]ethyl
Propiedades
Fórmula molecular |
C18H29N5O4 |
|---|---|
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[[5-amino-6-methoxy-3-(prop-2-enoylamino)pyridin-2-yl]-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C18H29N5O4/c1-8-14(24)20-13-11-12(19)16(26-7)21-15(13)22(5)9-10-23(6)17(25)27-18(2,3)4/h8,11H,1,9-10,19H2,2-7H3,(H,20,24) |
Clave InChI |
CTQPCYKWIHTDHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCN(C)C1=C(C=C(C(=N1)OC)N)NC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


dimethylsilane](/img/structure/B13680494.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13680499.png)

![Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13680505.png)
![6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13680506.png)
![1-(Benzo[b]thiophen-3-ylmethyl)azetidine](/img/structure/B13680520.png)





![2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one](/img/structure/B13680555.png)


